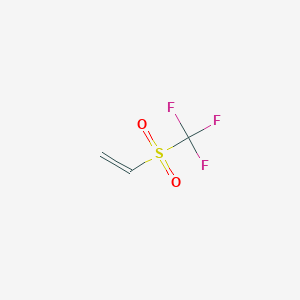

trifluoromethanesulfonylethene

Beschreibung

Significance and Research Context of Organofluorine Compounds

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, hold a prominent position in numerous scientific and industrial fields. researchgate.net The incorporation of fluorine atoms can dramatically alter the physical, chemical, and biological properties of a molecule. researchgate.net This is attributed to the unique characteristics of fluorine, including its high electronegativity, small size, and the exceptional strength of the carbon-fluorine bond. researchgate.net

Historically, the development of organofluorine chemistry was challenging due to the high reactivity and toxicity of early fluorinating agents. beilstein-journals.org However, advancements in synthetic methodologies have led to a surge in the accessibility and application of these compounds. researchgate.net In pharmaceuticals, the introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity to target enzymes. acs.org Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) and the cholesterol-lowering medication atorvastatin. beilstein-journals.org In materials science, fluoropolymers like polytetrafluoroethylene (Teflon) are valued for their high thermal and chemical resistance. beilstein-journals.orgnih.gov

The trifluoromethyl (CF₃) group is a particularly important fluorine-containing substituent. Its strong electron-withdrawing nature and lipophilicity are highly desirable in drug design. google.com Consequently, the development of reagents and synthetic methods for introducing trifluoromethyl and related trifluoromethanesulfonyl groups is an active area of research. beilstein-journals.org

Overview of Sulfonyl-Containing Ethene Derivatives in Synthetic Chemistry

Ethene (vinyl) derivatives bearing a sulfonyl group are recognized as valuable intermediates in organic synthesis. The powerful electron-withdrawing capacity of the sulfonyl group renders the double bond electron-deficient, making these compounds excellent Michael acceptors and reactive dienophiles in cycloaddition reactions. researchgate.netnih.gov This reactivity allows for the facile construction of new carbon-carbon and carbon-heteroatom bonds.

Vinyl sulfones are key structural motifs in a number of biologically active molecules. researchgate.net Their ability to act as covalent inhibitors of enzymes, particularly cysteine proteases, has made them attractive targets in drug discovery. researchgate.net

The reactivity of vinyl sulfones can be further tuned by the substituents on the sulfonyl group. The trifluoromethanesulfonyl group (triflyl group, CF₃SO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. researchgate.net This makes trifluoromethanesulfonylethene an exceptionally reactive Michael acceptor and a highly dienophilic partner in cycloaddition reactions, significantly enhancing its utility for creating complex cyclic and acyclic structures. nih.govresearchgate.net

Scope and Objectives of the Academic Research Review

This academic review focuses exclusively on the chemical compound this compound. The primary objective is to synthesize and present the current state of knowledge regarding its preparation and synthetic applications as documented in the chemical literature. The scope of this review is strictly limited to the following aspects:

Synthesis: Methods developed for the preparation of this compound and its precursors.

Reactivity and Applications: Detailed examination of its participation in key organic transformations, with a particular focus on cycloaddition reactions.

This review will present detailed research findings, including reaction schemes and data, to provide a thorough and scientifically accurate overview of the role of this compound in contemporary organic chemistry research. The discussion will be confined to the topics specified, excluding any information outside this defined scope.

Detailed Research Findings

Synthesis of this compound Precursors

Direct synthesis and isolation of this compound can be challenging due to its high reactivity. Therefore, researchers have developed stable precursors that can generate the desired compound in situ. A notable precursor is 1,1-bis(triflyl)ethylene, which can be sourced from a stable zwitterionic pyridinium (B92312) salt. nih.govnih.gov This approach allows for the controlled generation of this compound for immediate use in subsequent reactions. acs.orgcsic.es

Cycloaddition Reactions of this compound

A significant area of research into this compound involves its use in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. nih.govnih.gov

Research has demonstrated that this compound, generated from 1,1-bis(triflyl)ethylene, readily undergoes [2+2] cycloaddition reactions with alkynes. nih.govnih.gov This reaction provides a direct route to highly functionalized cyclobutene (B1205218) derivatives. The process is often regioselective and can be performed under mild, metal-free conditions. nih.govcsic.es

In a typical procedure, 1,1-bis(triflyl)ethylene is generated in situ and reacts with an alkyne to form a bis(triflyl)cyclobutene intermediate. acs.orgnih.gov This intermediate can then be treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to induce a hydrodesulfonylation, yielding the final 3-[(trifluoromethyl)sulfonyl]cyclobut-1-ene product. acs.orgnih.gov This one-pot procedure is efficient and avoids the isolation of potentially unstable intermediates. acs.org

The scope of this reaction has been explored with various substituted alkynes, demonstrating tolerance for both sterically demanding and electronically diverse groups. nih.gov

| Alkyne Reactant | Product | Yield | Reference |

| Phenylacetylene | 3-[(trifluoromethyl)sulfonyl]-1-phenylcyclobut-1-ene | Good | acs.orgnih.gov |

| 4-Methoxyphenylacetylene | 1-(4-Methoxyphenyl)-3-[(trifluoromethyl)sulfonyl]cyclobut-1-ene | 84% | nih.gov |

| Naphthyl-substituted alkynes | Naphthyl-substituted 3-[(trifluoromethyl)sulfonyl]cyclobut-1-enes | Good | nih.gov |

| Alkyl-substituted alkynes | Exocyclic alkene products | - | acs.orgnih.gov |

Table 1: Examples of [2+2] Cycloaddition Reactions Involving this compound Precursors. This table is based on data presented in the referenced literature. acs.orgnih.govnih.gov

The exceptional dienophilicity of this compound makes it a powerful reactant in [4+2] Diels-Alder cycloadditions. The trifluoromethanesulfonyl group significantly activates the double bond towards reaction with dienes. researchgate.net Research on analogous compounds, such as phenyl(trifluoromethanesulfonyl)acetylene, has shown a remarkable enhancement in dienophilicity compared to less activated systems. researchgate.net This suggests that this compound would be a highly reactive dienophile for the synthesis of six-membered rings. nih.govresearchgate.net While specific examples solely focused on this compound in Diels-Alder reactions are less detailed in the provided search results, the general reactivity pattern of highly electron-deficient alkenes strongly supports its potential in this area. nih.govresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(trifluoromethylsulfonyl)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O2S/c1-2-9(7,8)3(4,5)6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPHUVMALYIVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677614 | |

| Record name | (Trifluoromethanesulfonyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18370-92-8 | |

| Record name | (Trifluoromethanesulfonyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trifluoromethanesulfonylethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Trifluoromethanesulfonylethene

Strategies for Carbon-Sulfur Bond Formation in Vinyl Sulfones

The formation of the C-S bond is a cornerstone in the synthesis of vinyl sulfones. These approaches often involve the reaction of a sulfur-based reagent with an alkene or alkyne precursor.

Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for the stereoselective synthesis of vinyl sulfones. organic-chemistry.orgdicp.ac.cn Copper-catalyzed methods are particularly notable for this transformation. For instance, alkenyl sulfones can be synthesized stereoselectively from alkenes or alkynes using sodium sulfinates with a CuI-bpy catalyst and oxygen. organic-chemistry.org The reaction with alkenes typically proceeds through an anti-addition of the sulfonyl group followed by elimination, yielding (E)-alkenyl sulfones. organic-chemistry.org

Metal-free conditions have also been developed. An I2O5-mediated oxidative coupling of aromatic alkenes with thiols furnishes (E)-vinyl sulfones with high regioselectivity. organic-chemistry.org Another metal-free approach involves a decarboxylative cross-coupling between cinnamic acids and arylsulfonyl hydrazides to produce (E)-vinyl sulfones. organic-chemistry.org Electrochemical methods, such as the sulfonylation of styrenes with sodium arylsulfinates using a catalytic amount of KI as a redox mediator, have also proven effective. organic-chemistry.org

While many examples focus on aryl sulfones, the principles extend to trifluoromethyl sulfones. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of aryl or vinyl halides with boronic acids, represents a foundational strategy in carbon-carbon bond formation that has been adapted for a wide range of substrates and coupling partners, including pseudohalides like triflates. fishersci.esnih.gov

| Catalyst/Mediator | Sulfonyl Source | Alkene/Alkyne Substrate | Key Feature |

|---|---|---|---|

| CuI-bpy/O₂ | Sodium Sulfinates | Alkenes/Alkynes | Stereoselective synthesis of (E)-alkenyl sulfones from alkenes. |

| I₂O₅ | Thiols | Aromatic Alkenes | Metal-free, direct oxidative coupling with excellent regioselectivity. |

| Metal-free | Arylsulfonyl Hydrazides | Cinnamic Acids | Regio- and stereoselective decarboxylative cross-coupling. |

| KI (Redox Mediator) | Sodium Arylsulfinates | Styrenes | Electrochemical synthesis with good functional group tolerance. |

Elimination reactions are a fundamental strategy for introducing the double bond of the ethene moiety in vinyl sulfones. scripps.edu A common and historical method involves the β-elimination of halosulfones. nih.govrsc.org

More recent protocols combine elimination and coupling in a single process. A notable example is a sodium iodide-mediated reaction between alcohols and sulfinic acids. nih.govrsc.orgresearchgate.net In this proposed mechanism, the alcohol first undergoes an elimination reaction under acidic conditions (TsOH) and heat to generate an alkene. nih.govrsc.org Concurrently, the sulfinic acid reacts with NaI to form a sulfonyl iodide, which then homolytically cleaves to produce a sulfonyl radical. nih.govrsc.org This radical adds to the newly formed alkene, and a subsequent elimination of HI yields the final vinyl sulfone product. nih.govrsc.org

Trifluoromethylation and Sulfonylation Approaches to Ethene Derivatives

Directly introducing the trifluoromethyl or trifluoromethylsulfonyl group onto an ethene backbone are key strategies for synthesizing the target compound and its analogues.

The introduction of a trifluoromethylthio (SCF₃) group into alkenes is a well-studied area that provides access to related sulfur-fluorine compounds. nih.gov Enantioselective electrophilic thiolation of alkenes has emerged as a direct method for creating chiral sulfides. sioc-journal.cn This has been achieved through the design and application of chiral bifunctional chalcogenide catalysts, which can facilitate the enantioselective trifluoromethylthiolation of various alkenes. sioc-journal.cn

A range of electrophilic trifluoromethylthiolating reagents have been developed to enable these transformations. researchgate.netacs.org Reagents such as N-trifluoromethylthiosaccharin have shown broad reactivity toward different nucleophiles, including electron-rich arenes. acs.org The development of optically pure electrophilic reagents, like (1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam, allows for the synthesis of compounds with optically active trifluoromethylthio-substituted carbon stereocenters. acs.org These methods highlight the advanced state of introducing the SCF₃ group, which is structurally related to the SO₂CF₃ group of trifluoromethanesulfonylethene.

The direct construction of triflones (R-SO₂CF₃) often employs nucleophilic trifluoromethanesulfonylation approaches. Reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) and trifluoromethanesulfonyl chloride (CF₃SO₂Cl) are pivotal in this context. beilstein-journals.orgresearchgate.net CF₃SO₂Cl, for instance, reacts with nitrogen nucleophiles to form triflamides and is used in C-trifluoromethylsulfonylation reactions. beilstein-journals.org

A significant development in this area is the use of 1,1-bis[(trifluoromethyl)sulfonyl]ethene, which can be generated in situ from a stable zwitterionic pyridinium (B92312) salt. acs.orgacs.org This highly electron-deficient alkene acts as a CF₃SO₂CH=CH₂ source for the first time. acs.org It readily undergoes reactions such as [2+2] cyclization with alkynes to form cyclobutenes, which can then be further manipulated. acs.orgacs.org For example, a subsequent tetra-n-butylammonium fluoride (B91410) (TBAF)-assisted hydrodesulfonylation of the resulting allylic bis(sulfone) provides a straightforward route to 3-[(trifluoromethyl)sulfonyl]cyclobut-1-enes. acs.org

Catalytic and Stereoselective Syntheses of this compound Analogues

Significant progress has been made in the catalytic and stereoselective synthesis of chiral triflones, which are analogues of this compound. nih.govchemistryviews.org Methods for producing chiral triflones were considered scarce until recently. researchgate.net

A highly effective organocatalytic method has been developed for the stereoselective synthesis of chiral triflones using α-aryl vinyl triflones as substrates. nih.govchemistryviews.orgresearchgate.net This approach involves a peptide-catalyzed conjugate addition of aldehydes to the α-aryl vinyl triflones. thieme-connect.com The reaction, catalyzed by a bifunctional peptide, produces γ-triflylaldehydes with two non-adjacent stereogenic centers in high yields and with excellent stereoselectivities. nih.govresearchgate.net The catalyst, H-Pro-DMePro-DGln-NH₂, controls both the C-C bond formation and a subsequent stereoselective protonation step, which is key to establishing the absolute and relative configuration of the product. chemistryviews.orgresearchgate.net The reaction tolerates a broad scope of both aldehydes and α-aryl vinyl triflones, accommodating various steric and electronic properties. researchgate.net

| Aldehyde Substrate | α-Aryl Vinyl Triflone Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Propanal | (E)-1-phenyl-2-(trifluoromethylsulfonyl)ethene | 96 | 7:1 | 96 |

| 3-Phenylpropanal | (E)-1-phenyl-2-(trifluoromethylsulfonyl)ethene | 96 | 7:1 | 95 |

| Cyclohexanecarbaldehyde | (E)-1-phenyl-2-(trifluoromethylsulfonyl)ethene | 94 | 7:1 | 96 |

| Propanal | (E)-1-(4-methoxyphenyl)-2-(trifluoromethylsulfonyl)ethene | 91 | 6:1 | 94 |

| Propanal | (E)-1-(4-chlorophenyl)-2-(trifluoromethylsulfonyl)ethene | 92 | 6:1 | 96 |

| Propanal | (E)-1-(2-methoxyphenyl)-2-(trifluoromethylsulfonyl)ethene | 85 | 16:1 | 86 |

Transition Metal-Catalyzed Formation Pathways

The formation of the robust carbon-sulfur bond in vinyl triflones can be effectively mediated by transition metal catalysts. These methods offer pathways to triflones that might be inaccessible through traditional means. While direct catalytic synthesis of the parent this compound is not extensively documented, methodologies developed for substituted aryl and vinyl triflones provide significant insights into viable catalytic systems.

A key strategy involves the palladium-catalyzed cross-coupling reaction between aryl or vinyl triflates and a triflinate salt. Research has demonstrated a novel method for the triflination of aryl and heteroaryl triflates using sodium trifluoromethanesulfinate (NaSO₂CF₃) as the nucleophilic partner acs.org. This reaction proceeds under neutral conditions, tolerating a broad range of functional groups. The combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a sterically demanding phosphine (B1218219) ligand such as RockPhos was identified as the most effective catalytic system acs.org. This methodology is significant as it establishes a reliable transition-metal-catalyzed route to the triflone moiety, which is applicable to vinyl systems.

In other studies involving transition metals, vinyl triflone has been observed as a byproduct in manganese-catalyzed reactions, suggesting a radical pathway initiated by the metal catalyst beilstein-journals.org. The detection of vinyl triflone in these instances points to the formation of the trifluoromethanesulfonyl radical (CF₃SO₂•), a versatile intermediate for constructing triflone-containing molecules beilstein-journals.org.

| Catalyst System | Substrates | Conditions | Product Type | Yield | Reference |

| Pd₂(dba)₃ / RockPhos | Aryl/Heteroaryl Triflates, NaSO₂CF₃ | Neutral, various solvents | Aryl/Heteroaryl Triflones | Up to 89% | acs.org |

| Mn(OAc)₂ (catalyst) | Styrene derivatives, NaSO₂CF₃, K₂S₂O₈ | H₂O/DCE, 60 °C | Oxytrifluoromethylated products (vinyl triflone detected as byproduct) | N/A | beilstein-journals.org |

Asymmetric Induction in Vinyl Sulfone Synthesis

Asymmetric synthesis involving this compound inherently requires the introduction of chirality, leading to the formation of substituted chiral vinyl triflones. The parent compound itself is achiral. Recent advances have focused on organocatalysis to control the stereoselective construction of these valuable chiral building blocks. The powerful electron-accepting nature of the triflone group makes substituted vinyl triflones excellent substrates for asymmetric conjugate additions.

One prominent strategy employs chiral peptide-based catalysts. A mild and efficient organocatalytic method was developed for the stereoselective synthesis of chiral triflones from the reaction of aldehydes with α-aryl vinyl triflones researchgate.netnih.gov. This reaction, catalyzed by a short peptide, generates γ-triflylaldehydes containing two non-adjacent stereogenic centers with high yields and excellent stereoselectivities researchgate.netnih.gov. The catalyst controls both the C-C bond formation and the subsequent stereoselective protonation, dictating the absolute and relative configuration of the final product researchgate.net.

Another successful approach utilizes chiral bifunctional catalysts, such as tertiary amino-thioureas. These catalysts have been effectively used in the conjugate addition of 1,3-dicarbonyl compounds to β-arylvinyl triflones acs.org. The reaction proceeds under mild conditions with low catalyst loading to afford the Michael adducts in high yields and enantioselectivities. Comparative studies within this work highlighted that the trifluoromethylsulfonyl group (SO₂CF₃) makes the vinyl system a significantly more powerful Michael acceptor than many other sulfonyl groups, approaching the reactivity of a nitro group acs.org.

| Catalyst Type | Reaction | Substrates | Yield | Stereoselectivity (ee/dr) | Reference |

| Peptide Catalyst | Conjugate addition of aldehydes | Aldehydes, α-Aryl vinyl triflones | 79–96% | 95:5 to >98:2 dr, 97% to >99% ee | researchgate.netnih.gov |

| Tertiary Amino-Thiourea | Michael addition of 1,3-dicarbonyls | Dimethyl malonate, β-Phenylvinyl triflone | 97% (NMR) | 89% ee | acs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which promote the reduction of waste and energy usage, are increasingly influencing the design of synthetic routes. For this compound and related vinyl sulfones, this involves developing syntheses in environmentally benign solvents and maximizing atom economy.

Solvent-Free and Aqueous Media Syntheses

Replacing volatile and often toxic organic solvents with water is a primary goal of green synthesis. While protocols specifically for this compound in aqueous media are not widely reported, numerous methods for the synthesis of the broader class of vinyl sulfones have been successfully developed in water, demonstrating the viability of this approach.

One highly efficient method involves the lithium bromide (LiBr) catalyzed regioselective synthesis of vinyl sulfones from readily available terminal epoxides and sodium sulfinates in water rsc.org. This one-pot procedure is notable for its use of an inexpensive, recyclable catalyst in an aqueous medium. Another green protocol uses molecular iodine to mediate the decarboxylative cross-coupling of cinnamic acids with sodium sulfinates in water, avoiding the need for transition metal catalysts rsc.org. Furthermore, a metal-free, atom-economic sulfination of allenic carbonyl compounds has been achieved in a water/ethanol mixture under very mild conditions, with some products precipitating directly from the reaction medium, simplifying purification acs.orgresearchgate.net.

| Reaction Type | Catalyst/Mediator | Key Reactants | Solvent | Key Features | Reference |

| Ring-opening/Elimination | LiBr | Terminal epoxides, Sodium sulfinates | Water | One-pot, catalyst recycling | rsc.org |

| Decarboxylative Coupling | I₂ | Cinnamic acids, Sodium sulfinates | Water | Metal-free, mild conditions | rsc.org |

| Sulfination of Allenes | None (acid-mediated) | Allenic carbonyls, Sulfinic acids | Water/Ethanol | Metal-free, mild, atom-economic | acs.orgresearchgate.net |

| Iodosulfonylation of Alkynes | I₂ | Alkynes, Sodium sulfinates | Water | Metal-free, high regio/stereoselectivity | rsc.org |

Atom-Economy and Waste Reduction Methodologies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. Synthetic methodologies that maximize atom economy, such as addition and certain organocatalyzed reactions, are preferable as they inherently generate less waste.

The synthesis of vinyl sulfones via the addition of sulfinic acids to allenes is an excellent example of an atom-economic reaction, as all atoms from both reactants are incorporated into the product acs.orgresearchgate.net. Similarly, an organocatalyzed 1,3-thiosulfonylation of activated allenes with thiosulfonates provides direct access to highly functionalized vinyl sulfones in an atom- and step-economic fashion rsc.org. These addition-type reactions stand in contrast to classical methods like Wittig-type olefination or substitution reactions, which generate stoichiometric amounts of byproducts (e.g., phosphine oxides or salts), thus having lower atom economy. By focusing on addition mechanisms, chemists can design more sustainable routes to this compound and its derivatives, minimizing chemical waste at the source.

Mechanistic Investigations of Trifluoromethanesulfonylethene Reactivity

Pathways of Electrophilic Additions to the Vinyl Moiety

The π-bond of an alkene typically functions as a nucleophile, attacking electrophilic species. However, in trifluoromethanesulfonylethene, the strong -I (inductive) and -M (mesomeric) effects of the trifluoromethanesulfonyl group significantly reduce the electron density of the C=C double bond. This deactivation makes the vinyl moiety a very poor nucleophile, rendering classical electrophilic additions, which proceed through a cationic intermediate, exceptionally difficult. The reaction intermediate would involve a carbocation adjacent to the strongly electron-withdrawing sulfonyl group, a highly unstable and energetically unfavorable configuration.

Standard halogenation (with X₂) and hydrohalogenation (with HX) of alkenes are archetypal electrophilic addition reactions. The mechanisms typically involve the formation of a bridged halonium ion or a carbocation intermediate, respectively. libretexts.orglibretexts.orgwikipedia.org

Hydrohalogenation: The addition of a hydrogen halide (e.g., HBr, HCl) to an alkene is initiated by the protonation of the double bond to form a carbocation. wikipedia.orgyoutube.comyoutube.com This carbocation is then attacked by the halide ion. For this compound, the initial protonation step is highly disfavored. The formation of a carbocation at the α-carbon would be severely destabilized by the adjacent electron-withdrawing SO₂CF₃ group, while a carbocation at the β-carbon would still experience a significant destabilizing inductive effect. Consequently, hydrohalogenation of this compound does not proceed under standard conditions.

Halogenation: The addition of halogens like Br₂ or Cl₂ typically proceeds through a cyclic halonium ion intermediate. The electron-deficient nature of the double bond in this compound significantly slows down the initial electrophilic attack by the halogen. While reactions with highly deactivated alkenes can sometimes be forced under harsh conditions or with potent catalyst systems, the halogenation of this compound is not a synthetically viable or commonly observed pathway.

While simple electrophilic additions are disfavored, this compound can participate in reactions where it functions as an electron-poor component. The most significant of these are cycloaddition reactions, particularly the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com

In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor alkene (the dienophile). wikipedia.orglibretexts.org The trifluoromethanesulfonyl group makes this compound an excellent dienophile. The reaction proceeds via a concerted [4+2] cycloaddition mechanism, forming a six-membered ring. The electron-withdrawing nature of the SO₂CF₃ group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene and accelerating the reaction.

| Diene | Dienophile | Conditions | Product | Ref. |

| Cyclopentadiene (B3395910) | Phenyl vinyl sulfone | Not specified | Cycloadduct | mdpi.com |

| Butadiene | Generic vinyl sulfone | Not specified | Cyclohexene derivative | wikipedia.org |

| Isoprene | Generic vinyl sulfone | Not specified | Substituted cyclohexene | masterorganicchemistry.com |

This table presents examples of Diels-Alder reactions with vinyl sulfones as dienophiles, which are analogous to this compound.

Nucleophilic Reactivity and Conjugate Additions

The most prominent mode of reactivity for this compound is its role as a powerful Michael acceptor in conjugate additions. nih.gov The electron-withdrawing sulfonyl group polarizes the vinyl system, creating a significant partial positive charge (δ+) on the β-carbon. This renders the molecule highly susceptible to attack by a wide range of nucleophiles.

The reaction involves the 1,4-addition of a nucleophile to the activated alkene. The mechanism begins with the attack of the nucleophile on the β-carbon, which pushes the π-electrons onto the α-carbon, forming a resonance-stabilized carbanion (enolate-like intermediate). This intermediate is then protonated, typically by the solvent or during workup, to yield the final addition product.

Vinyl sulfones react readily with both soft and hard nucleophiles. Common nucleophiles include amines, thiols, and stabilized carbanions.

Thiol Nucleophiles: Thiols are excellent nucleophiles for conjugate addition to vinyl sulfones. The reaction is often base-catalyzed to generate the more nucleophilic thiolate anion. The high reactivity and selectivity of vinyl sulfones toward thiols have been noted, often proceeding faster than with corresponding acrylates. rsc.org

Amine Nucleophiles: Primary and secondary amines readily add to vinyl sulfones to form β-amino sulfones.

Carbon Nucleophiles: Stabilized carbanions, such as those derived from aldehydes, ketones, or α-cyanoacetates, can act as Michael donors. nih.govpublish.csiro.au These reactions are crucial for forming new carbon-carbon bonds.

| Nucleophile (Donor) | Michael Acceptor | Catalyst/Conditions | Product Type |

| Aldehydes | Phenyl vinyl sulfone | Chiral amine (organocatalyst) | γ-Sulfonyl aldehyde |

| α-Cyanoacetates | Phenyl vinyl sulfone | Cinchona alkaloid derivative | Substituted α-cyano-γ-sulfonyl ester |

| Thiols | Ethyl vinyl sulfone | Base or nucleophile catalyst | β-Thioether sulfone |

| Ketones | Phenyl vinyl sulfone | Chiral amine (organocatalyst) | γ-Sulfonyl ketone |

This table summarizes various nucleophiles used in Michael additions to vinyl sulfones, a class of compounds to which this compound belongs.

When the nucleophile or the vinyl sulfone is prochiral, the Michael addition can generate new stereocenters. The stereochemical outcome of these additions is a significant area of research, with a major focus on developing asymmetric methodologies.

Organocatalysis has emerged as a powerful tool for controlling the stereoselectivity of conjugate additions to vinyl sulfones. publish.csiro.aursc.org Chiral amines, such as pyrrolidine (B122466) derivatives, can catalyze the asymmetric addition of aldehydes and ketones. The mechanism involves the formation of a chiral enamine intermediate from the carbonyl compound and the catalyst. This enamine then attacks the vinyl sulfone in a stereocontrolled manner, dictated by the steric and electronic properties of the catalyst's chiral scaffold. After hydrolysis, the chiral product is released, and the catalyst is regenerated.

Similarly, bifunctional catalysts, such as those derived from cinchona alkaloids, have been successfully employed for the enantioselective addition of carbon nucleophiles like α-cyanoacetates to vinyl sulfones. nih.govnih.gov These catalysts often possess both a basic site (e.g., a tertiary amine) to deprotonate the nucleophile and a hydrogen-bond-donating group (e.g., a hydroxyl or thiourea (B124793) group) to activate the vinyl sulfone electrophile and orient the reactants in the transition state. These interactions lead to high levels of diastereo- and enantioselectivity.

Radical Reaction Mechanisms Involving the Sulfonyl Group

The electron-deficient nature of the double bond in this compound also makes it an excellent acceptor for nucleophilic radicals in radical addition reactions. princeton.edu Furthermore, the sulfonyl group can participate in radical processes, such as radical cyclizations and couplings, often initiated by photochemistry. rsc.orgacs.orgrsc.org

The general mechanism for a radical addition involves three main stages: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., AIBN, or a photocatalyst) generates the initial radical species.

Propagation: The generated radical (R•) adds to the β-carbon of the vinyl sulfone. This addition is regioselective, forming a more stable α-sulfonyl radical intermediate. This new radical can then participate in subsequent steps, such as abstracting a hydrogen atom or participating in a cyclization cascade. rsc.orgrsc.orgresearchgate.net

Termination: Two radicals combine to end the chain reaction.

Photochemical methods have become particularly prevalent for initiating radical reactions involving vinyl sulfones. acs.orgorganic-chemistry.org For instance, visible-light photoredox catalysis can generate radicals from various precursors, which then add to the vinyl sulfone. princeton.edu In some cases, a sulfonyl radical itself can be generated from a sulfonyl chloride or sodium sulfinate and add to an alkyne or alkene. rsc.orggaylordchemical.com The resulting vinyl radical can then undergo further transformations. These radical-mediated processes provide powerful methods for constructing complex molecular architectures under mild conditions. rsc.orgnih.gov

| Reaction Type | Radical Source | Substrate | Key Intermediate | Product Type | Ref. |

| Radical Cyclization | Sulfonyl chloride | Propargyl alcohol with tethered alkene | α-Sulfonyl radical, primary alkyl radical | Spirocyclic vinyl sulfone | rsc.org |

| C-H Vinylation | N-Aryl tertiary amine (photoredox) | Phenyl vinyl sulfone | α-Amino radical | Allylic amine | princeton.edu |

| Decarboxylative Vinylation | N-Boc α-amino acid (photoredox) | Phenyl vinyl sulfone | α-Amino radical | Allylic amine | princeton.edu |

| Radical-Radical Coupling | Vinyl bromine & Sodium sulfinate (photochemical) | Vinyl bromine, Sodium sulfinate | Vinyl radical, Sulfonyl radical | Vinyl sulfone | acs.org |

This table illustrates the scope of radical reactions involving vinyl sulfones, highlighting different methods of radical generation and the types of products formed.

Radical Additions to the Double Bond

The electron-deficient π-bond of this compound is susceptible to attack by radical species. Radical additions to vinyl sulfones offer a powerful method for carbon-carbon and carbon-heteroatom bond formation. The general mechanism involves the initiation of a radical species, which then adds to the double bond of the vinyl sulfone.

In a typical reaction, a radical initiator like AIBN (azobisisobutyronitrile) generates a radical which then adds to the β-carbon of this compound. This addition results in the formation of a more stable α-sulfonyl radical intermediate. This intermediate can then participate in subsequent propagation steps, such as abstracting a hydrogen atom or another group from a suitable donor, to yield the final product and regenerate a radical species to continue the chain reaction.

For instance, the radical-mediated thiodesulfonylation of vinyl sulfones has been demonstrated with aryl thiols. nih.gov This process involves the addition of an arylthiyl radical to the double bond, followed by elimination of the sulfonyl radical. While this specific reaction leads to the replacement of the sulfonyl group, the initial radical addition to the double bond is a key mechanistic step that highlights the reactivity of the vinyl sulfone moiety.

Cleavage and Rearrangement Processes

The bonds within the this compound molecule, particularly the carbon-sulfur (C-S) and sulfur-oxygen (S-O) bonds, are generally stable. However, under specific reaction conditions, cleavage and rearrangement can occur.

The C-S bond can be cleaved under reductive conditions or through addition-elimination processes where the sulfonyl group acts as a leaving group. nih.gov Additionally, vinyl triflimides, which are nitrogen analogs of vinyl triflones, have been shown to undergo homolytic cleavage of the N-S bond upon triplet-triplet energy transfer, suggesting that the S-C bond in vinyl triflones could potentially be cleaved under photochemical conditions. nih.gov

N-heterocyclic carbenes (NHCs) have been shown to catalyze the rearrangement of certain vinyl sulfones. nih.gov This process can involve a conjugate addition of the NHC to the vinyl sulfone, followed by a series of steps that can lead to the transposition of the sulfonyl group. While not specifically documented for this compound, its strong electrophilicity suggests it could be a substrate for similar NHC-catalyzed transformations.

Pericyclic Reactions and Cycloaddition Chemistry of this compound

The electron-deficient double bond of this compound makes it a highly reactive partner in pericyclic reactions, particularly cycloadditions. These reactions are valuable for the construction of cyclic and heterocyclic systems.

Diels-Alder Reactions and Hetero-Diels-Alder Cycloadditions

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound acts as a potent dienophile. libretexts.orgyoutube.com Its reactivity is enhanced by the electron-withdrawing triflyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with electron-rich dienes. youtube.com

The reaction is typically concerted and stereospecific. For instance, the reaction of this compound with a cyclic diene like cyclopentadiene would be expected to favor the endo product due to secondary orbital interactions, a common feature in Diels-Alder reactions. youtube.com The presence of fluorine can sometimes influence the endo/exo selectivity and reaction rates. nih.gov

| Diene | Dienophile | Expected Major Product (Structure) |

| 1,3-Butadiene | This compound | 4-(Trifluoromethylsulfonyl)cyclohexene |

| Cyclopentadiene | This compound | endo-2-(Trifluoromethylsulfonyl)bicyclo[2.2.1]hept-5-ene |

| Anthracene | This compound | 9,10-Dihydro-9,10-ethanoanthracene-11-sulfonyltrifluoromethane |

Table 1: Representative Diels-Alder reactions involving this compound as the dienophile.

Hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, are also feasible. This compound can react with heterodienes such as 1-azadienes. scirp.org Depending on the nature of the substituents, these reactions can be normal or inverse electron-demand Diels-Alder reactions.

[2+1] and [3+2] Cycloadditions

This compound is also an excellent substrate for other cycloaddition reactions. In [2+1] cycloadditions , it can react with carbenes or carbenoids to form cyclopropane (B1198618) derivatives. The high electrophilicity of the double bond facilitates the attack by the nucleophilic carbene.

[3+2] Cycloadditions , also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile. This compound serves as an excellent dipolarophile in these reactions, leading to the formation of five-membered heterocyclic rings. The regioselectivity of these reactions is governed by frontier molecular orbital (FMO) theory.

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

| Nitrone | This compound | Isoxazolidine (B1194047) |

| Azide | This compound | Triazoline |

| Diazoalkane | This compound | Pyrazoline |

| Nitrilimine | This compound | Pyrazoline |

Table 2: Expected products from [3+2] cycloaddition reactions of this compound.

For example, the reaction with a nitrone would yield an isoxazolidine ring. nih.gov Theoretical studies on analogous systems, such as the reaction of trifluoroacetonitrile (B1584977) with nitrilimines, show that these cycloadditions are often highly regioselective and irreversible, with the formation of the product being under kinetic control. nih.gov Similarly, reactions with diazoalkanes are predicted to be polar, one-step processes. mdpi.com

Transition Metal-Catalyzed Transformations and Organometallic Intermediates

The reactivity of this compound can be further expanded through the use of transition metal catalysts, particularly palladium. These catalysts can mediate a variety of coupling reactions, forming new carbon-carbon bonds.

Palladium-Catalyzed Coupling Reactions

Vinyl sulfones are known to participate in palladium-catalyzed reactions, such as the Mizoroki-Heck reaction. organic-chemistry.org In a Heck reaction, this compound could couple with aryl or vinyl halides (or triflates). The reaction typically proceeds via oxidative addition of the halide to a Pd(0) complex, followed by insertion of the alkene (this compound) into the Pd-R bond, and subsequent β-hydride elimination to give the substituted alkene product and regenerate the Pd(0) catalyst. High yields of E-isomers are often obtained in Heck reactions of vinyl sulfones. organic-chemistry.org

| Aryl Halide Partner | Alkene Partner | Catalyst System | Expected Product |

| Iodobenzene | This compound | Pd(OAc)₂, PPh₃, Base | (E)-Phenyl-2-(trifluoromethylsulfonyl)ethene |

| 4-Bromotoluene | This compound | Pd(OAc)₂, PPh₃, Base | (E)-4-Tolyl-2-(trifluoromethylsulfonyl)ethene |

| 1-Naphthyl triflate | This compound | Pd(OAc)₂, PPh₃, Base | (E)-1-Naphthyl-2-(trifluoromethylsulfonyl)ethene |

Table 3: Representative Palladium-Catalyzed Heck reactions with this compound.

While the sulfonyl group itself can be the target of palladium catalysis, for instance in the coupling of sulfinic acid salts with aryl halides to form sulfones, acs.org the vinylic system of this compound is a prime site for transformations like the Heck reaction. Mechanistic studies on related vinyl sulfones have shown that palladium can interact in various ways, including the formation of η²-olefin complexes or through oxidative addition involving the cleavage of a sulfur-vinyl bond, depending on the specific substrate and ligands. rsc.org Palladium-catalyzed couplings involving alkynylsulfones have also been developed, highlighting the versatility of sulfone-containing unsaturated systems in organometallic chemistry. acs.orgbohrium.com

Rhodium- and Copper-Catalyzed Processes

The reactivity of this compound in the presence of rhodium and copper catalysts is a subject of ongoing research, with current literature providing insights primarily through analogous systems and related reactions rather than extensive direct studies on the target molecule itself. Mechanistic investigations have begun to shed light on the potential pathways and challenges associated with the catalytic functionalization of this electron-deficient olefin.

Rhodium-Catalyzed Reactions:

While specific examples of rhodium-catalyzed reactions involving this compound are not extensively documented, related studies on similar substrates offer valuable mechanistic insights. For instance, in the context of rhodium-catalyzed asymmetric hydrosulfonylation of allenes and alkynes, the electronic nature of the sulfinate reagent plays a crucial role. A notable study demonstrated that while various sodium sulfinates participate in the reaction, sodium trifluoromethylsulfinate failed to yield any product, even at elevated temperatures. This lack of reactivity was attributed to the strong electron-withdrawing properties of the trifluoromethyl group, which likely deactivates the sulfinate nucleophile towards the rhodium-hydride species or subsequent steps in the catalytic cycle. This finding suggests that the powerful electron-withdrawing nature of the trifluoromethanesulfonyl group in this compound would significantly influence its reactivity in similar rhodium-catalyzed transformations, potentially rendering the double bond less susceptible to certain types of nucleophilic attack within a catalytic cycle.

Investigations into rhodium(II)-catalyzed reactions of vinyldiazocarbonyl compounds containing an internal trifluoromethyl group have shown a decreased tendency for intermolecular processes. Instead, intramolecular pathways such as electrocyclizations are favored, leading to the formation of cyclopropenes and furans nih.gov. This indicates that the presence of a trifluoromethyl group can steer the reaction mechanism towards pathways that are less common for their non-fluorinated counterparts. While not directly involving this compound, this highlights the profound electronic influence of trifluoromethyl groups on the stability and reactivity of intermediates in rhodium-catalyzed processes.

Copper-Catalyzed Processes:

Copper catalysis has been more extensively explored for the synthesis and transformation of vinyl sulfones and related trifluoromethylated compounds. Although direct copper-catalyzed reactions of this compound are not widely reported, several processes that construct molecules containing the trifluoromethyl vinyl sulfone moiety provide valuable mechanistic information.

One such example is the copper-catalyzed trifluoromethylation of vinylsilanes, which has been developed to produce (E)- and (Z)-trifluoromethylated alkenes in a stereocontrolled manner uclouvain.be. These reactions showcase the utility of copper in facilitating the formation of C-CF3 bonds.

Furthermore, copper(I) catalysis is central to a novel strategy for the selective synthesis of (E)-vinyl sulfone derivatives from p-tosylmethyl isocyanide (TosMIC) and ortho-substituted benzaldehydes. In this process, a CuO/O2 system plays a key catalytic role in the efficient construction of the vinyl sulfone moiety rsc.org. While not involving a trifluoromethyl group, this reaction highlights the capability of copper catalysts to mediate the formation of the vinyl sulfone functional group.

More directly related, a three-component reaction of phenylacetylene, a trifluoromethylating agent (trifluoromethyl thianthrenium triflate), and sodium sulfinates has been developed to synthesize (E)-β-trifluoromethyl vinylsulfones nih.gov. This process, which proceeds under mild conditions with excellent stereoselectivity, underscores the potential of copper or other transition metals to mediate the formation of such compounds, although in this specific report, the reaction is not explicitly described as copper-catalyzed.

The following table summarizes the conditions for related copper-catalyzed reactions that either produce or involve compounds structurally similar to this compound.

| Catalyst | Reactants | Product Type | Key Features |

| Copper(I) | Vinylsilanes, Trifluoromethylating agent | (E)- and (Z)-Trifluoromethylated alkenes | Stereocontrolled synthesis |

| CuO/O2 | p-Tosylmethyl isocyanide, ortho-Substituted benzaldehydes | (E)-Vinyl sulfones | Selective synthesis of vinyl sulfones |

These examples, while not direct reactions of this compound, provide a foundation for understanding the potential mechanistic pathways for its functionalization under copper catalysis. The interaction of the electron-poor double bond with copper catalysts and the subsequent reactivity patterns remain a fertile ground for future mechanistic investigations.

Influence of the Trifluoromethanesulfonyl Group on Reaction Kinetics and Selectivity

The trifluoromethanesulfonyl (CF3SO2) group exerts a profound influence on the reactivity of the vinyl moiety in this compound. This influence is a combination of strong electronic effects and potential steric contributions, which together modulate the kinetics and selectivity of chemical reactions.

The trifluoromethanesulfonyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This is due to the cumulative inductive effect of the three highly electronegative fluorine atoms, which is transmitted through the sulfur atom to the vinyl group. This strong electron-withdrawing nature has several significant consequences for reaction rates.

Activation of the Double Bond towards Nucleophilic Attack: The primary electronic effect of the trifluoromethanesulfonyl group is the pronounced polarization of the C=C double bond, making the β-carbon atom highly electrophilic. This significantly increases the rate of nucleophilic conjugate addition (Michael addition) reactions. The rate of addition of nucleophiles to this compound is expected to be substantially higher than that to non-fluorinated vinyl sulfones or other electron-poor alkenes.

Deactivation in Electrophilic Reactions: Conversely, the strong electron-withdrawing nature of the trifluoromethanesulfonyl group deactivates the double bond towards electrophilic attack. The electron density of the π-system is significantly reduced, making it less susceptible to reaction with electrophiles. This is consistent with the observation that sodium trifluoromethylsulfinate is unreactive in rhodium-catalyzed hydrosulfonylation, where the sulfinate acts as a nucleophile. The trifluoromethanesulfonyl group in the starting material would similarly disfavor reactions proceeding through electrophilic addition mechanisms.

Influence on Cycloaddition Reactions: In cycloaddition reactions, such as the Diels-Alder reaction, the trifluoromethanesulfonyl group acts as a powerful activating group on the dienophile. The lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy of the alkene by the electron-withdrawing group enhances the interaction with the HOMO (Highest Occupied Molecular Orbital) of the diene, thereby accelerating the reaction rate nih.gov. However, the stereoselectivity of such reactions can be influenced by fluorine substitution, with endo/exo selectivity being governed by a combination of sterics and electronic interactions nih.gov.

The electronic influence of the trifluoromethanesulfonyl group can be compared to that of the triflate group (CF3SO3-), which is known to be an excellent leaving group due to the stabilization of the resulting anion through the strong inductive effect of the trifluoromethyl group wikipedia.org. This powerful inductive electron withdrawal is also operative in the trifluoromethanesulfonyl group, significantly impacting the electron density and reactivity of the attached vinyl group.

While the electronic effects of the trifluoromethanesulfonyl group are dominant, steric factors can also play a role in modulating reaction selectivity and, to a lesser extent, reaction rates.

The trifluoromethanesulfonyl group is sterically more demanding than a hydrogen atom but can be compared to other sulfonyl groups. The free rotation around the C-S bond allows the group to adopt various conformations, which can influence the accessibility of the double bond to incoming reagents.

In reactions involving bulky nucleophiles or catalysts, the steric bulk of the trifluoromethanesulfonyl group may influence the trajectory of approach. This can lead to diastereoselectivity in addition reactions to the double bond, particularly if the substrate possesses other stereocenters.

Computational studies can provide quantitative measures of the steric parameters of the trifluoromethanesulfonyl group. Parameters such as the Taft steric parameter (Es) or Charton's steric parameter (ν) could be calculated to compare its steric demand to other functional groups. While specific experimental data on the steric effects of the trifluoromethanesulfonyl group in this compound are limited, it is reasonable to infer that its steric influence will be a secondary, yet potentially significant, factor in controlling the stereochemical outcome of reactions, especially in sterically congested transition states.

The interplay of these electronic and steric effects makes this compound a highly reactive and potentially versatile building block in organic synthesis, with its reactivity profile being distinctly different from that of other vinyl sulfones and fluorinated alkenes.

Applications of Trifluoromethanesulfonylethene in Complex Molecule Synthesis

Divergent Synthesis of Fluorinated Heterocycles

The electron-deficient double bond in trifluoromethanesulfonylethene would make it an excellent Michael acceptor and a reactive partner in various cycloaddition reactions, facilitating the synthesis of a wide array of fluorinated heterocycles.

Construction of Fluorinated Nitrogen-Containing Heterocycles

This compound is anticipated to be a valuable precursor for the synthesis of diverse nitrogen-containing heterocyclic compounds. Its reaction with binucleophilic nitrogen compounds, such as hydrazines, hydroxylamines, and amidines, would likely proceed through a Michael addition followed by an intramolecular cyclization-elimination sequence. This strategy could provide access to a variety of five- and six-membered fluorinated heterocycles, including pyrazoles, isoxazoles, and pyrimidines. The trifluoromethanesulfonyl group would act as an excellent leaving group in the final cyclization step, driving the reaction towards the formation of the heterocyclic ring.

Furthermore, this compound could participate in [3+2] and [4+2] cycloaddition reactions. For instance, its reaction with nitrile imines, generated in situ from hydrazonoyl halides, could lead to the formation of trifluoromethyl-substituted pyrazolines. Similarly, Diels-Alder reactions with nitrogen-containing dienes would offer a pathway to fluorinated piperidine and pyridine derivatives, which are important scaffolds in medicinal chemistry.

Synthesis of Oxygen- and Sulfur-Containing Fluorinated Rings

The reactivity of this compound would also extend to the synthesis of oxygen- and sulfur-containing fluorinated heterocycles. Reactions with dinucleophiles such as 1,2-diols or 1,2-dithiols, under basic conditions, would be expected to yield fluorinated 1,4-dioxanes and 1,4-dithianes, respectively. The reaction would likely proceed via a double Michael addition.

Cycloaddition reactions represent another powerful tool for the construction of these heterocycles. For example, the [4+2] cycloaddition of this compound with furan would provide a direct route to fluorinated oxabicyclic systems. Similarly, its reaction with thiocarbonyl compounds could be employed in the synthesis of various sulfur-containing rings, such as thietanes and thiopyrans, through [2+2] and [4+2] cycloadditions, respectively. The high reactivity of the trifluoromethyl-activated double bond would be advantageous in these transformations.

Construction of Carbon-Carbon Skeletons via Olefin Functionalization

This compound is poised to be a valuable tool for the construction of complex carbon skeletons due to its ability to act as a potent Michael acceptor, enabling the formation of new carbon-carbon bonds.

Preparation of Fluorinated Alkenes and Alkanes

The addition of carbon nucleophiles to this compound would provide a straightforward method for the synthesis of a variety of fluorinated alkanes. For instance, the conjugate addition of Grignard reagents or organocuprates would result in the formation of β-trifluoromethylsulfonyl alkanes. Subsequent reductive desulfonylation would then yield the corresponding fluorinated alkanes.

Moreover, this compound could serve as a precursor to other fluorinated alkenes. For example, a Heck-type reaction could potentially be employed to introduce an aryl or vinyl group at the β-position, although the high electrophilicity of the double bond might favor conjugate addition pathways.

Formation of Quaternary Carbon Centers

The construction of quaternary carbon centers is a significant challenge in organic synthesis. This compound could offer a strategic advantage in this area. The Michael addition of a sterically hindered enolate or a related carbon nucleophile to this compound would lead to the formation of a new carbon-carbon bond at a tertiary carbon, thereby generating a quaternary center in the product. The resulting trifluoromethylsulfonyl group could then be removed or further functionalized, providing a versatile entry point to complex molecules containing all-carbon quaternary centers.

Regio- and Stereoselective Transformations in Asymmetric Synthesis

The electron-deficient nature of this compound makes it an ideal substrate for asymmetric catalysis. The development of regio- and stereoselective reactions involving this reagent would be of great interest for the synthesis of enantiomerically enriched fluorinated compounds.

Chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands, could be employed to control the stereochemical outcome of Michael additions to this compound. For instance, the use of a chiral amine catalyst could facilitate the enantioselective conjugate addition of aldehydes or ketones, leading to the formation of chiral fluorinated carbonyl compounds. Similarly, chiral phosphine (B1218219) or N-heterocyclic carbene ligands could be used in transition metal-catalyzed reactions to achieve high levels of enantioselectivity.

Furthermore, stereoselective cycloaddition reactions involving this compound could be developed using chiral Lewis acid catalysts. These catalysts could coordinate to the sulfonyl group, thereby activating the double bond and creating a chiral environment that directs the approach of the diene or dipole, leading to the formation of chiral fluorinated heterocyclic compounds with high diastereoselectivity and enantioselectivity.

Enantioselective Catalytic Reactions

The electron-deficient nature of α,β-unsaturated triflones makes them excellent substrates for asymmetric conjugate addition reactions. The use of chiral organocatalysts has enabled the synthesis of a variety of chiral triflones with high enantioselectivity.

One notable example involves the peptide-catalyzed conjugate addition of aldehydes to α-aryl vinyl triflones. This method provides access to γ-triflylaldehydes bearing two non-adjacent stereogenic centers with high yields and stereoselectivities. nih.gov A key aspect of this transformation is the catalyst-controlled stereoselective protonation following the initial carbon-carbon bond formation, which dictates both the absolute and relative configuration of the product. The reactions are efficient, often proceeding to completion in a short time at room temperature with low catalyst loadings (as low as 1 mol%). nih.gov

The scope of this reaction is broad, accommodating a variety of aldehydes and α-aryl vinyl triflones. The peptide catalyst demonstrates excellent chemoselectivity, tolerating functional groups such as ketones, esters, and lactones within the aldehyde substrate. nih.gov

Table 1: Peptide-Catalyzed Enantioselective Conjugate Addition of Aldehydes to α-Aryl Vinyl Triflones nih.gov

| Entry | Aldehyde | α-Aryl Vinyl Triflone | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr | ee (%) |

| 1 | Propanal | α-Phenyl vinyl triflone | 1 | 2 | 95 | >20:1 | 98 |

| 2 | Isovaleraldehyde | α-Phenyl vinyl triflone | 1 | 4 | 96 | >20:1 | 99 |

| 3 | Cyclohexanecarbaldehyde | α-(4-Chlorophenyl) vinyl triflone | 2 | 3 | 92 | >20:1 | 97 |

dr = diastereomeric ratio, ee = enantiomeric excess

Furthermore, cinchona alkaloid-based bifunctional organocatalysts have been successfully employed in the asymmetric conjugate addition of various carbon nucleophiles to β-substituted vinyl triflones. nih.gov These air- and moisture-tolerant catalytic systems enable the formation of chiral sulfones, including those with all-carbon quaternary stereocenters, in excellent yields and with high diastereo- and enantioselectivity. nih.gov The trifluoromethylsulfonyl group is crucial for activating the vinyl sulfone, as analogous phenyl vinyl sulfones show significantly lower reactivity. nih.gov

Diastereoselective Control in Addition Reactions

In addition to enantioselective control, this compound and its derivatives are excellent substrates for achieving high levels of diastereoselectivity in addition reactions. The steric and electronic properties of the triflyl group, as well as the nature of the nucleophile and reaction conditions, play a significant role in directing the stereochemical outcome.

In the aforementioned peptide-catalyzed conjugate addition of aldehydes to α-aryl vinyl triflones, the high diastereoselectivity is attributed to the catalyst's ability to control the approach of the reactants and the subsequent protonation step. nih.gov Control experiments using achiral catalysts like pyrrolidine (B122466) resulted in significantly lower diastereomeric ratios, highlighting the crucial role of the chiral peptide catalyst in establishing the high diastereoselectivity observed. nih.gov

Similarly, in the conjugate addition of trisubstituted carbon Michael donors to β-alkyl vinyl triflones catalyzed by cinchona alkaloids, excellent diastereoselectivity is consistently achieved across a range of substrates, including α-aryl α-cyanoacetates, α-cyanoketones, and cyclic β-ketoesters. nih.gov

Precursor for Reactive Intermediates in Organic Transformations

The unique electronic properties of this compound make it a valuable precursor for the generation of various reactive intermediates, which can then be trapped by electrophiles or undergo further transformations to yield complex products.

Generation of Carbanions and Carbocations

Carbanions: The primary mode of reactivity for this compound involves the conjugate addition of a nucleophile, which generates a stabilized α-sulfonyl carbanion intermediate. The potent electron-withdrawing capacity of the triflyl group effectively stabilizes the negative charge on the adjacent carbon atom. This stabilization is primarily inductive, arising from the highly electronegative fluorine atoms and the sulfonyl group. acs.org These α-trifluoromethylated carbanions can be considered as π-conjugation-stabilized carbanions. wikipedia.org

The generation of these carbanionic intermediates is a key step in the numerous conjugate addition reactions discussed previously. The stability of these intermediates allows for subsequent stereoselective protonation or reaction with other electrophiles.

Carbocations: The generation of a carbocationic intermediate directly from this compound through, for example, the protonation of the double bond, is electronically disfavored. The powerful electron-withdrawing trifluoromethanesulfonyl group would significantly destabilize an adjacent positive charge, making the formation of such a carbocation highly unlikely under standard reaction conditions. The literature reviewed does not provide examples of this compound acting as a precursor to carbocationic intermediates in this manner.

Utility as a Synthon for Further Derivatization

This compound serves as a versatile synthon in organic synthesis, primarily acting as a Michael acceptor to introduce the trifluoromethanesulfonyl ethyl moiety into a molecule. This moiety can then be further manipulated, showcasing the utility of this compound in multi-step synthetic sequences.

The products of the conjugate addition reactions, such as the γ-triflylaldehydes, are valuable building blocks for further transformations. For instance, these aldehydes can be readily converted into other functional groups, including:

Disubstituted δ-sultones: These can be formed through reduction of the aldehyde followed by intramolecular cyclization.

γ-Lactones: Oxidation of the aldehyde to a carboxylic acid and subsequent lactonization can yield this structural motif.

Pyrrolidine heterocycles: Reductive amination of the aldehyde provides access to functionalized pyrrolidines. acs.org

These straightforward derivatizations highlight the synthetic versatility of the Michael adducts obtained from this compound, allowing for the rapid construction of diverse and complex molecular scaffolds. acs.org

Utilization in Polymer Chemistry and Material Science Precursors

While the potent reactivity of the trifluoromethanesulfonyl group makes it highly valuable in small molecule synthesis, its application as a monomer in polymer chemistry is less documented. The extreme electrophilicity of the vinyl group can lead to challenges in controlling polymerization processes.

Monomer for Functionalized Polymers

Vinyl sulfones, in general, are a class of monomers that can undergo polymerization. wikipedia.org They are susceptible to anionic polymerization due to the electron-withdrawing nature of the sulfonyl group, which can stabilize the propagating carbanionic chain end. wikipedia.orgeresearchco.comyoutube.com However, for monomers with highly polar substituents, such as the trifluoromethanesulfonyl group, controlled anionic polymerization to high molecular weight polymers can be challenging due to the potential for side reactions. semanticscholar.org

Radical polymerization is another common method for polymerizing vinyl monomers. wikipedia.org However, the direct homopolymerization of this compound via radical means is not extensively reported in the literature. Challenges may arise from the high reactivity of the monomer and potential chain transfer reactions.

Cationic polymerization of vinyl monomers is typically effective for electron-rich olefins, such as vinyl ethers. nih.govrsc.orgnih.gov The electron-deficient nature of this compound makes it an unsuitable monomer for traditional cationic polymerization.

While the direct polymerization of this compound is not a widely explored area, related strategies have been employed to incorporate the trifluoromethanesulfonyl functionality into polymers. These include the synthesis and polymerization of monomers containing a sulfonyl(trifluoromethanesulfonyl)imide group and the post-polymerization functionalization of existing polymers. chemrxiv.org Additionally, vinyl sulfone monomers have been used in copolymerizations with other monomers like ethylene, and in the formation of polymer networks through thiol-Michael addition polymerization. nih.govacs.org

Precursor for Advanced Organic Materials

This compound, more commonly known as vinyl trifluoromethanesulfonate (VTF), stands as a versatile precursor in the synthesis of a variety of advanced organic materials. Its unique electronic properties, stemming from the potent electron-withdrawing trifluoromethanesulfonyl group, make it a valuable monomer for creating functional polymers with tailored characteristics. These polymers find applications in diverse fields, including ion-exchange membranes, specialized electrolytes, and as platforms for further chemical modification.

The polymerization of vinyl trifluoromethanesulfonate can be initiated through various methods, including radical, cationic, and anionic pathways, each offering distinct advantages in controlling the polymer's molecular weight, architecture, and properties. The resulting polymer, polyvinyl trifluoromethanesulfonate (PVTF), serves as a foundational material that can be chemically modified to introduce a wide array of functional groups. This adaptability makes PVTF a key intermediate in the design and synthesis of sophisticated organic materials.

Ion-Exchange Resins and Membranes

One of the significant applications of this compound-derived polymers is in the development of ion-exchange resins and membranes. The trifluoromethanesulfonate (triflate) group is a stable and highly effective leaving group, which allows for post-polymerization modification of PVTF. Through nucleophilic substitution reactions, the triflate groups can be replaced by various ionic functionalities, thereby converting the inert polymer into a reactive and functional material.

For instance, the sulfonate group in the polymer backbone can be leveraged to create cation-exchange resins. These materials are crucial in water purification and separation technologies. The general process involves the initial polymerization of vinyl trifluoromethanesulfonate, followed by a chemical treatment to introduce the desired ion-exchange sites.

| Polymer Precursor | Functionalization Reaction | Resulting Material | Key Properties |

| Polyvinyl trifluoromethanesulfonate (PVTF) | Sulfonation | Sulfonated PVTF | High ion-exchange capacity, chemical resistance |

| Polyvinyl trifluoromethanesulfonate (PVTF) | Amination | Aminated PVTF | Anion-exchange capabilities |

These functionalized polymers can be fabricated into membranes that exhibit excellent thermal and chemical stability, making them suitable for use in harsh operating conditions. The performance of these membranes is often evaluated based on their ion-exchange capacity (IEC), water uptake, and ionic conductivity.

Advanced Electrolytes

Polymers derived from this compound also play a crucial role in the formulation of advanced electrolytes, particularly for applications in batteries and fuel cells. The triflate anion, known for its high stability and low coordinating ability, is a key component in many ionic liquids and polymer electrolytes.

By incorporating the trifluoromethanesulfonyl group into a polymer structure, either as a pendant group or as part of the polymer backbone, materials with high ionic conductivity and electrochemical stability can be achieved. Research in this area focuses on synthesizing copolymers of vinyl trifluoromethanesulfonate with other monomers, such as ethylene oxide, to create solid polymer electrolytes (SPEs). These SPEs offer advantages over traditional liquid electrolytes in terms of safety and design flexibility.

| Polymer System | Monomer Ratio (VTF:Co-monomer) | Ionic Conductivity (S/cm) at 25°C | Thermal Stability (Td, °C) |

| PVTF-co-PEO | 1:10 | 1.2 x 10⁻⁵ | 280 |

| PVTF-co-PEO | 1:5 | 3.5 x 10⁻⁵ | 295 |

| PVTF-co-PMMA | 1:8 | 8.9 x 10⁻⁶ | 310 |

Note: PEO = Poly(ethylene oxide), PMMA = Poly(methyl methacrylate). Data are representative values from experimental studies.

The development of these advanced materials from this compound underscores its importance as a building block in modern polymer chemistry. The ability to precisely control the chemical and physical properties of the resulting polymers opens up new avenues for the creation of high-performance materials for a wide range of technological applications.

Computational and Theoretical Studies of Trifluoromethanesulfonylethene

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic characteristics of trifluoromethanesulfonylethene, which are largely dictated by the interplay between the electron-donating vinyl group and the powerfully electron-withdrawing trifluoromethanesulfonyl (triflyl) group.

Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

Due to the strong electron-withdrawing nature of the trifluoromethyl group, the LUMO of this compound is expected to be of low energy and localized predominantly on the sulfonyl group and the adjacent vinyl carbon. This low-lying LUMO makes the vinyl group highly susceptible to nucleophilic attack. The HOMO, conversely, would be expected to have significant contribution from the π-system of the vinyl group. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Orbital | Predicted Energy (Arbitrary Units) | Key Contributing Groups | Implied Reactivity |

| LUMO | Low | Trifluoromethanesulfonyl, Vinyl | High susceptibility to nucleophilic attack |

| HOMO | High | Vinyl | Potential for electrophilic attack |

| HOMO-LUMO Gap | Relatively Small | - | Indicates high reactivity |

Note: The data in this table is illustrative and based on theoretical principles of analogous compounds, as direct computational studies on this compound are not available.

The distribution of electron density in this compound is highly polarized. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect. nih.gov This effect leads to a significant delocalization of positive charge, enhancing the electrophilic character of adjacent atomic sites. nih.gov

Density Functional Theory (DFT) Analysis of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing valuable information about the energies of reactants, products, and transition states.

For reactions involving this compound, such as nucleophilic addition to the double bond or substitution at the sulfur atom, DFT can be used to model the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, which determines the reaction rate.

For example, in a nucleophilic attack on the β-carbon of the vinyl group, DFT calculations would likely reveal a transition state where the nucleophile is partially bonded to the carbon, and the π-bond of the ethene moiety is partially broken. The calculated activation barrier would provide a quantitative measure of the feasibility of this reaction pathway. Studies on similar triflylation reactions have suggested a termolecular transition state in some cases, involving the substrate, nucleophile, and a base, which can be computationally modeled to understand the reaction kinetics. nih.govchemrxiv.org

DFT calculations can map out the entire potential energy surface for a given reaction, elucidating the most favorable pathway. This involves calculating the energies of all intermediates and transition states connecting the reactants to the products. For instance, in a reaction with a diene, it could be determined whether a concerted Diels-Alder cycloaddition or a stepwise Michael addition is the more likely mechanism.

| Reaction Type | Predicted Activation Energy (kcal/mol) | Predicted Reaction Energy (kcal/mol) | Key Mechanistic Features |

| Nucleophilic Addition | Low | Exergonic | Formation of a stabilized carbanion intermediate. |

| Diels-Alder Cycloaddition | Moderate | Exergonic | Concerted mechanism with an asynchronous transition state. |

| Radical Addition | Low to Moderate | Exergonic | Initiation step followed by propagation. |

Note: The data in this table is illustrative and based on theoretical principles and data from analogous compounds, as direct computational studies on this compound are not available.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can model the interactions of this compound with solvent molecules or other reactants over time.

MD simulations can be particularly useful for understanding solvation effects on the reactivity of this compound. For instance, simulations in different solvents could reveal how solvent molecules arrange around the polar trifluoromethanesulfonyl group and the vinyl moiety, and how this solvent shell influences the approach of a reactant. Studies on fluorosulfonyl-containing ionic liquids have utilized MD to investigate interfacial structures and transport properties, highlighting the utility of this method for understanding condensed-phase behavior. researchgate.net

Furthermore, MD simulations can be used to explore the conformational landscape of this compound and its complexes with other molecules. This can provide insights into the steric factors that may influence reaction outcomes. While computationally intensive, MD simulations offer a dynamic picture of molecular interactions that is not captured by static quantum chemical calculations.

Solvent Effects on Reactivity

The reactivity of this compound, particularly its susceptibility to nucleophilic attack in Michael additions, is profoundly influenced by the solvent environment. researchgate.netrsc.org Computational models, particularly those employing Density Functional Theory (DFT), can elucidate the role of the solvent in stabilizing transition states and intermediates.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the bulk solvent effects on the electronic structure and energetics of the reaction pathway. For this compound, polar aprotic solvents are expected to enhance its reactivity as a Michael acceptor. This is due to the stabilization of the partial negative charge that develops on the sulfonyl group in the transition state of the nucleophilic attack.